molecular formula C20H19FN2O2 B2560066 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-fluorobenzamide CAS No. 851096-31-6

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-fluorobenzamide

Cat. No. B2560066
CAS RN: 851096-31-6
M. Wt: 338.382
InChI Key: QBVCIVWPIIKALL-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-fluorobenzamide is a chemical compound that has been studied in scientific research for its potential applications in various fields.

Scientific Research Applications

Metabolism and Excretion Studies

Research has delved into the metabolic pathways and excretion mechanisms of related compounds in both human and animal models. For instance, studies have identified major metabolites in human urine, plasma, and feces, exploring the role of transporter-mediated renal and hepatic excretion. These investigations provide insights into the metabolic fate of such compounds, highlighting the significance of understanding drug metabolism for therapeutic applications (Umehara et al., 2009).

Synthesis and Scalable Production

Efforts have been made to develop practical and scalable synthetic routes for similar compounds. Such research addresses challenges in medicinal chemistry synthesis, aiming to improve efficiency and reduce environmental impact. This work is crucial for the large-scale production of pharmaceuticals (Yoshida et al., 2014).

Diagnostic Applications

Compounds with structural similarities have been evaluated as potential diagnostic tools. For example, studies have explored their use in imaging tumor proliferation through PET scans, underscoring the potential for such molecules in cancer diagnosis (Dehdashti et al., 2013).

Receptor Binding Studies

Research into the binding affinities of related compounds to specific receptors offers insights into their potential therapeutic applications. For instance, studies on fluorine-containing benzamide analogs for imaging the sigma2 receptor status of solid tumors highlight the importance of understanding receptor-ligand interactions in drug development (Tu et al., 2007).

Pharmacokinetic and Pharmacodynamic Relationships

Investigations into the pharmacokinetic/pharmacodynamic (PK/PD) relationships of such compounds in animal models can inform dosage and efficacy predictions for human use. This research is vital for drug development, ensuring therapeutic effectiveness and safety (Umehara et al., 2009).

Mechanism of Action

Target of Action

It’s known that zinc, an essential trace element, plays a key role in various biological processes including transcription, lipid metabolism, and synthesis of genetic material . Zinc transporters, such as ZnT and ZIP families, are crucial in maintaining zinc homeostasis and are likely targets of ZINC00427749 .

Mode of Action

Zinc transporters regulate zinc levels by controlling zinc influx, efflux, and compartmentalization across biological membranes, thus modulating the zinc concentration and distribution . ZINC00427749 might interact with these transporters, influencing their function .

Biochemical Pathways

ZINC00427749 likely affects the biochemical pathways involving zinc. Zinc is involved in a variety of biological processes, acting as a structural, catalytic, and intracellular signaling component . It plays a role in the oxidative stress control, immune response, proliferation, and pathogenesis and pathophysiology of selected diseases such as depression, cardiovascular diseases, diabetes mellitus, Alzheimer’s disease, and Wilson’s disease .

Result of Action

Zinc transporters play critical roles in cellular biology, signal transduction, development, and human diseases . ZINC00427749 might influence these processes by interacting with zinc transporters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC00427749. Gene-environment interactions can impact human health, with environmental signals potentially influencing the mechanisms of gene regulation . These interactions could potentially affect the action of ZINC00427749.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-9-16-11-15(20(25)23-18(16)10-13(12)2)7-8-22-19(24)14-3-5-17(21)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVCIVWPIIKALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

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